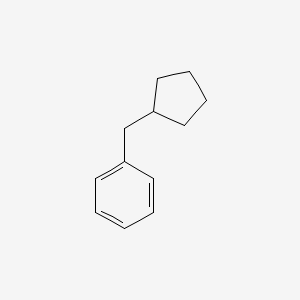

Benzene, (cyclopentylmethyl)-

Description

Structural Significance and Aromaticity Considerations within Alkylbenzenes

Benzene (B151609), (cyclopentylmethyl)- is a member of the alkylbenzene family, a class of compounds that have been instrumental in developing our understanding of aromaticity. scribd.com The benzene ring, with its delocalized π-electron system, imparts exceptional stability to the molecule. vedantu.comliu.edu The attachment of the (cyclopentylmethyl)- group, an alkyl substituent, influences the electron density of the aromatic ring through inductive effects. This substituent donates electron density to the ring, thereby activating it towards electrophilic aromatic substitution reactions compared to unsubstituted benzene. youtube.com The planarity and cyclic conjugation of the benzene ring are central to its aromatic character, a feature that dictates its chemical behavior. scribd.comliu.edu The presence of the bulky cyclopentyl group can also introduce steric considerations that influence the regioselectivity of reactions. rsc.org

Research Context within Cycloalkylarene Derivatives

Cycloalkylarenes, the broader class to which Benzene, (cyclopentylmethyl)- belongs, are of interest for their presence in various natural products and their utility as intermediates in organic synthesis. Research in this area often focuses on the synthesis of these compounds and the subsequent transformations of both the aromatic ring and the cycloalkyl moiety. These derivatives are also employed in studies of reaction mechanisms, where the cycloalkyl group can serve as a probe to understand steric and electronic effects.

Structure

2D Structure

Properties

IUPAC Name |

cyclopentylmethylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16/c1-2-6-11(7-3-1)10-12-8-4-5-9-12/h1-3,6-7,12H,4-5,8-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAAUXNSLVPBVRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00305082 | |

| Record name | Benzene, (cyclopentylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00305082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4410-78-0 | |

| Record name | (Cyclopentylmethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4410-78-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, (cyclopentylmethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004410780 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, (cyclopentylmethyl)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169014 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, (cyclopentylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00305082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Benzene, Cyclopentylmethyl

Friedel-Crafts Alkylation Approaches for Aryl-Cycloalkyl Linkages

The Friedel-Crafts alkylation is a fundamental method for attaching alkyl groups to an aromatic ring. wikipedia.org This reaction involves the electrophilic attack of a carbocation or a carbocation-like species on the benzene (B151609) ring. byjus.com

Catalyst Systems and Reaction Conditions

The choice of catalyst is critical in Friedel-Crafts alkylation. Lewis acids are commonly employed to generate the electrophilic alkylating agent from an alkyl halide. saskoer.ca Strong Lewis acids like aluminum chloride (AlCl₃) and ferric chloride (FeCl₃) are frequently used catalysts. byjus.comcerritos.edu The catalyst functions by coordinating with the halogen of the alkyl halide, which facilitates the formation of a carbocation. byjus.comsaskoer.ca

The reaction conditions for Friedel-Crafts alkylation can vary. In some industrial applications, solid acid catalysts derived from zeolites are used, particularly when alkylating with alkenes. wikipedia.org For laboratory-scale synthesis using alkyl halides, the reaction is often carried out in the presence of the Lewis acid catalyst. saskoer.ca The reaction can be sensitive to the presence of functional groups on the aromatic ring that can react with the Lewis acid catalyst. saskoer.ca

Table 1: Catalyst Systems in Friedel-Crafts Alkylation

| Catalyst Type | Specific Examples | Application Notes |

|---|---|---|

| Lewis Acids | AlCl₃, FeCl₃, BF₃, SbCl₅ | Commonly used for alkyl halide activation. Reactivity order of haloalkanes is RF > RCl > RBr > RI. cerritos.edulibretexts.org |

| Solid Acids | Zeolites (e.g., Zeolite Y, Zeolite Beta) | Used in industrial processes, particularly with alkene alkylating agents. wikipedia.orgetsu.edu |

| Brønsted Acids | Hf(OTf)₄, Yb(OTf)₃, InCl₃, NbCl₅ | Can be used to activate benzyl (B1604629) alcohols and their derivatives for alkylation. beilstein-journals.org |

| Metal Halides | IrCl₃, RhCl₃, H₂PdCl₄, H₂PtCl₆, FeCl₃ | Effective for Friedel-Crafts benzylations. beilstein-journals.org |

Precursor Selection and Alkylating Agents

The selection of the appropriate precursor and alkylating agent is crucial for the successful synthesis of Benzene, (cyclopentylmethyl)-. The most direct approach involves the use of a cyclopentylmethyl halide, such as cyclopentylmethyl chloride, as the alkylating agent in the presence of a Lewis acid catalyst. vulcanchem.com

Other potential alkylating agents include cyclopentylmethanol, which can be used in the presence of a Brønsted or Lewis acid catalyst. researchgate.net Alkenes can also serve as alkylating agents in the presence of a protic or Lewis acid. lscollege.ac.in

A significant challenge in Friedel-Crafts alkylation is the potential for carbocation rearrangements. libretexts.orglibretexts.org Primary alkyl halides, like cyclopentylmethyl chloride, can form a primary carbocation which is prone to rearrangement to a more stable secondary or tertiary carbocation. This can lead to the formation of undesired isomeric products. However, for primary alkyl halides, the reaction may proceed through a carbocation-like complex with the Lewis acid rather than a free carbocation. lscollege.ac.in To circumvent rearrangement issues when aiming for a straight-chain alkylbenzene, an alternative strategy involves Friedel-Crafts acylation followed by reduction of the resulting ketone. youtube.comchemistrysteps.com

Williamson Ether Synthesis Routes for Precursor Formation

The Williamson ether synthesis is a versatile method for preparing ethers via an SN2 reaction between an alkoxide and an organohalide. wikipedia.orgmasterorganicchemistry.com While not a direct route to Benzene, (cyclopentylmethyl)-, it is a key reaction for synthesizing precursors, such as cyclopentyl methyl ether, which can be a valuable solvent or starting material in related syntheses. wikipedia.org

Substrate Scope and Reagent Optimization

The Williamson ether synthesis is most effective with primary alkyl halides as the electrophile to minimize competing elimination reactions. wikipedia.orgnumberanalytics.com The alkoxide nucleophile can be primary, secondary, or tertiary. masterorganicchemistry.com For the synthesis of a precursor like cyclopentyl methyl ether, one could react sodium cyclopentoxide with a methyl halide or sodium methoxide (B1231860) with a cyclopentyl halide. chegg.com However, using a secondary halide like a cyclopentyl halide can lead to a mixture of substitution and elimination products. masterorganicchemistry.com

To improve yields, the reaction can be optimized by careful selection of reagents. For instance, converting an alcohol to a better leaving group, such as a tosylate, can enhance the reaction's efficiency. byjus.com

Impact of Base and Solvent on Reaction Efficiency

The choice of base and solvent significantly influences the outcome of the Williamson ether synthesis. A strong base, such as sodium hydride (NaH) or potassium hydroxide (B78521) (KOH), is required to deprotonate the alcohol and form the alkoxide nucleophile. byjus.comrichmond.edu In industrial settings, phase transfer catalysis is often employed. byjus.com

Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are preferred as they enhance the nucleophilicity of the alkoxide by not solvating it as strongly as protic solvents. numberanalytics.combyjus.comnumberanalytics.com The use of a strong base in a polar aprotic solvent generally leads to higher yields. numberanalytics.com Cyclopentyl methyl ether (CPME) itself has emerged as a greener, alternative solvent for various organic reactions, including those involving organometallic reagents. wikipedia.orgresearchgate.netd-nb.info

Table 2: Common Bases and Solvents in Williamson Ether Synthesis

| Base | Solvent | Typical Temperature (°C) | Notes |

|---|---|---|---|

| Sodium Hydride (NaH) | DMF, THF | Room Temp to Reflux | Strong base, generates the alkoxide in situ. richmond.edunumberanalytics.com |

| Potassium Hydroxide (KOH) | Acetonitrile, DMF | 50-100 | Commonly used in laboratory preparations. byjus.com |

| Potassium Carbonate (K₂CO₃) | Butanone | Reflux | A weaker base, suitable for some substrates. gold-chemistry.org |

| Sodium (Na) | Alcohol (as solvent) | Varies | Classic method, generates the sodium alkoxide. vaia.com |

| Phase Transfer Catalyst | Varies | Varies | Often used in industrial synthesis. byjus.com |

Temperature Control and Purification Strategies in Ether Synthesis

The reaction temperature for the Williamson ether synthesis is typically maintained between 50-100 °C, with reaction times ranging from 1 to 8 hours. byjus.com Careful temperature control is important to balance the reaction rate against the potential for side reactions, such as elimination, especially with secondary alkyl halides. numberanalytics.com

Purification of the resulting ether often involves an aqueous workup to remove the inorganic salts and any remaining base. Extraction with an organic solvent is followed by washing and drying. richmond.eduutahtech.edu If unreacted alcohol is present, it can often be removed by an acid-base extraction. richmond.edu Final purification can be achieved through distillation or chromatography. d-nb.infoutahtech.edu

Mitsunobu Reaction Pathways for Analogous Compounds

The Mitsunobu reaction is a versatile and powerful tool in organic synthesis for the conversion of primary and secondary alcohols into a wide array of functional groups, including esters, phenyl ethers, and thioethers, with a clean inversion of stereochemistry. organic-chemistry.orgwikipedia.orgyoutube.com This reaction typically involves an alcohol, a nucleophile, a phosphine (B1218219) (like triphenylphosphine (B44618), PPh3), and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). wikipedia.orgmdpi.com The reaction proceeds through a dehydrative redox process where the alcohol is activated by the phosphine and azodicarboxylate, making it a good leaving group for subsequent nucleophilic attack. mdpi.comtcichemicals.com

Coupling Reagents and Conditions

The choice of reagents and reaction conditions is crucial for the success of the Mitsunobu reaction. The standard protocol involves dissolving the alcohol, the acidic nucleophile (pKa generally below 13-15), and triphenylphosphine in an aprotic solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. organic-chemistry.orgwikipedia.orgyoutube.com The mixture is typically cooled to 0 °C before the slow addition of DEAD or DIAD. wikipedia.org

Key Reagents and their Roles:

Phosphines: Triphenylphosphine (PPh3) is the most common phosphine used. mdpi.com It acts as the reducing agent and activates the alcohol. mdpi.com

Azodicarboxylates: Diethyl azodicarboxylate (DEAD) and diisopropyl azodicarboxylate (DIAD) are frequently used as oxidizing agents. wikipedia.orgmdpi.com They react with the phosphine to form a key betaine (B1666868) intermediate. youtube.com Variations like di-p-chlorobenzyl azodicarboxylate (DCAD) have been developed to facilitate easier removal of byproducts. wikipedia.org

Nucleophiles: A wide range of acidic nucleophiles can be used, including carboxylic acids, imides, and phenols. mdpi.comtcichemicals.com For the synthesis of analogous C-C bonds, active methylene (B1212753) compounds can be employed. youtube.com

Solvents: Anhydrous aprotic solvents such as tetrahydrofuran (THF) and diethyl ether are standard choices. wikipedia.orgyoutube.com

The order of reagent addition can influence the reaction's outcome. In some cases, pre-forming the betaine by adding DEAD to triphenylphosphine before the addition of the alcohol and nucleophile can lead to better yields. wikipedia.org

Considerations for Stereochemical Control

A significant advantage of the Mitsunobu reaction is its high degree of stereochemical control. The reaction proceeds via an SN2 mechanism, resulting in a clean inversion of the stereocenter at the alcohol carbon. organic-chemistry.orgnih.gov This makes it a valuable method for inverting the stereochemistry of chiral secondary alcohols. mdpi.comnih.gov

The mechanism involves the formation of an alkoxyphosphonium salt intermediate. scispace.com The nucleophile then attacks the carbon atom of the alcohol from the backside, displacing the phosphine oxide and leading to the inverted product. nih.gov The stereospecificity of the reaction is a key feature, and its predictability makes it a reliable tool in the total synthesis of complex, biologically active molecules. mdpi.comnih.gov

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. thieme-connect.com The Suzuki-Miyaura coupling, in particular, is a widely used method for this purpose. libretexts.org

Suzuki-Miyaura Coupling for Carbon-Carbon Bond Formation

The Suzuki-Miyaura coupling is a palladium- or nickel-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate in the presence of a base. libretexts.orgtcichemicals.com This reaction is highly valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of the boronic acid reagents. thieme-connect.comlibretexts.org

A general catalytic cycle for the Suzuki-Miyaura coupling involves three main steps:

Oxidative Addition: The metal catalyst (e.g., Pd(0)) reacts with the organic halide to form an organometallic intermediate. libretexts.org

Transmetalation: The organoboron compound, activated by the base, transfers its organic group to the metal center. wikipedia.org

Reductive Elimination: The two organic groups on the metal center couple and are eliminated as the final product, regenerating the metal catalyst. libretexts.org

Nickel Pincer Complex Catalysis

While palladium catalysts are common, nickel catalysts have emerged as a cost-effective and efficient alternative, especially for less reactive electrophiles like alkyl halides. tcichemicals.comresearchgate.net Nickel pincer complexes, which are multidentate ligands that bind to the metal center in a tridentate fashion, have shown significant promise in catalyzing Suzuki-Miyaura coupling reactions. researchgate.netepfl.chacs.org

These complexes, such as [((N2N)-N-Me)Ni-Cl], have been successfully used to catalyze the coupling of unactivated alkyl halides with organoboron reagents. epfl.chthieme-connect.com They exhibit high thermal stability and can tolerate various functional groups. researchgate.netacs.org The use of nickel pincer complexes can lead to good to excellent yields of the cross-coupled products. acs.orgthieme-connect.com

Here is a table summarizing the Suzuki-Miyaura coupling of various substrates catalyzed by a Nickel Pincer Complex:

| Entry | Aryl Halide/Pseudohalide | Organoboron Reagent | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| 1 | 4-Bromotoluene | Phenylboronic Acid | [(MeN2N)Ni-Cl] | K3PO4 | Dioxane | 80 | 95 | thieme-connect.com |

| 2 | 4-Chlorotoluene | Phenylboronic Acid | [(MeN2N)Ni-Cl] | K3PO4 | Dioxane | 100 | 85 | thieme-connect.com |

| 3 | 1-Bromo-4-fluorobenzene | Phenylboronic Acid | [(MeN2N)Ni-Cl] | K3PO4 | Dioxane | 80 | 92 | thieme-connect.com |

| 4 | 1-Iodobutane | 9-Phenyl-9-BBN | [(MeN2N)Ni-Cl] | NaOH | Dioxane | 80 | 80 | thieme-connect.com |

| 5 | 6-bromohex-1-ene | 9-Phenyl-9-BBN | [(MeN2N)Ni-Cl] | NaOH | Dioxane | 80 | 70 (for cyclopentylmethyl)benzene) | thieme-connect.com |

Alkyl Halide Activation Mechanisms

The activation of unactivated alkyl halides is a significant challenge in cross-coupling reactions due to their slow rate of oxidative addition and tendency to undergo side reactions like β-hydride elimination. thieme-connect.com Nickel catalysts have proven effective in overcoming these challenges. nih.gov

The mechanism for the activation of primary alkyl halides is believed to involve the formation of an alkyl radical. thieme-connect.com For instance, in the coupling of 6-bromohex-1-ene with a phenylboron reagent catalyzed by a nickel pincer complex, the major product observed is (cyclopentylmethyl)benzene, which results from the cyclization of an intermediate radical. thieme-connect.com This provides strong evidence for a radical-mediated pathway in the activation of the alkyl halide. thieme-connect.com The use of additives like propan-2-ol and sodium iodide can further promote the reaction by activating the alkylborane reagent for transmetalation. thieme-connect.com

Related Iron-Mediated Cross-Coupling Reactions

Iron-catalyzed cross-coupling reactions have emerged as a powerful and sustainable alternative to methods employing more expensive and toxic metals like palladium. nih.gov These reactions are advantageous due to the low cost, natural abundance, and environmental benignity of iron. mdpi.com The synthesis of Benzene, (cyclopentylmethyl)-, which features a C(sp²)–C(sp³) bond between the phenyl and cyclopentylmethyl moieties, can be envisioned through an iron-catalyzed cross-coupling protocol.

A plausible approach involves the Kumada cross-coupling of a cyclopentylmethyl Grignard reagent (a C(sp³) nucleophile) with a halobenzene (a C(sp²) electrophile). nih.gov Iron catalysts, often in the form of simple salts like iron(III) chloride or more complex coordination compounds, facilitate this transformation. The reaction mechanism, while complex and not always fully elucidated, generally involves a catalytic cycle with steps analogous to those in palladium-catalyzed couplings, such as oxidative addition, transmetalation, and reductive elimination. researchgate.net

The efficiency and selectivity of these reactions can be influenced by several factors, including the choice of iron precursor, ligands, solvent, and the nature of the halide on the benzene ring. nih.govprinceton.edu For instance, using benign urea (B33335) ligands has been shown to be effective in iron-catalyzed cross-couplings of alkyl Grignard reagents with aryl chlorides, offering a more sustainable method that avoids toxic additives like NMP. nih.gov While direct literature for the iron-catalyzed synthesis of Benzene, (cyclopentylmethyl)- is specific, the general applicability of iron-catalyzed C(sp²)–C(sp³) coupling provides a strong basis for its potential synthesis via this route. nih.gov

Reductive Cyclization Strategies

Reductive cyclization offers an elegant way to construct the cyclopentyl ring directly onto a phenyl-containing precursor. Recent advancements have highlighted the utility of main-group catalysts for these transformations under mild conditions.

Diazaphospholene-Catalyzed Protocols

1,3,2-Diazaphospholene (DAP) hydrides have been identified as potent main-group catalysts for the reductive radical cyclization of organohalides. nih.gov This methodology has been successfully applied to the synthesis of Benzene, (cyclopentylmethyl)-. chemrxiv.org In a specific example, the starting material, (E)-6-bromohex-1-enyl]benzene, undergoes a 5-exo-trig cyclization to yield the desired product. chemrxiv.org

The reaction is typically carried out under mild conditions, employing a DAP pre-catalyst, a borane (B79455) reagent such as pinacolborane (HBpin) as a hydride source, and a base like 1,8-Diazabicyclo[11.7.0]undec-7-ene (DBU) to facilitate catalyst turnover. nih.govd-nb.info The protocol is notable for its tolerance of various functional groups and its efficiency in forming five- and six-membered rings. nih.gov

Table 1: Diazaphospholene-Catalyzed Synthesis of Benzene, (cyclopentylmethyl)-

| Starting Material | Catalyst System | Conditions | Product | Yield | Reference |

|---|

Radical Intermediate Formation and Turnover Mechanisms

The mechanism of the DAP-catalyzed reductive cyclization proceeds through a radical chain process. nih.govnih.gov The key steps are outlined below: chemrxiv.orgnih.gov

Initiation : The pre-catalyst is reduced by HBpin to form the active diazaphospholene hydride (DAP-H).

Radical Generation : The DAP-H, particularly under visible light irradiation, can form a (DAP)₂ dimer. This dimer exists in equilibrium with the persistent 7π-radical DAP•. The DAP• radical initiates the chain process by abstracting the halogen atom (e.g., bromine) from the organohalide substrate.

Cyclization : The resulting alkyl radical undergoes an intramolecular cyclization (e.g., a 5-exo-trig addition) onto the alkene, forming a new cyclic radical intermediate.

Propagation : This new radical intermediate abstracts a hydrogen atom from a molecule of DAP-H, yielding the final cyclized product, Benzene, (cyclopentylmethyl)-, and regenerating the DAP• radical, which can continue the chain.

Catalyst Turnover : The DAP-halide species formed during the initiation step is converted back to the active DAP-H catalyst. This regeneration is crucial for achieving a catalytic process and is efficiently accomplished through a DBU-assisted σ-bond metathesis with HBpin. d-nb.inforesearchgate.net

This catalytic cycle allows for the efficient transformation of organohalides into valuable cyclic structures using only a catalytic amount of the diazaphospholene. d-nb.info

Influence of Visible Light Irradiation on Cyclization

Visible light irradiation has been shown to significantly accelerate the rate of DAP-catalyzed reductive cyclizations. nih.govresearchgate.net The primary role of light is to promote the formation of the (DAP)₂ dimer from the DAP-H species. chemrxiv.org This dimer serves as a reservoir for the DAP• radical, which is the key initiator of the radical chain reaction. nih.gov

Side Chain Modification and Functionalization Approaches Leading to Benzene, (cyclopentylmethyl)-

An alternative synthetic strategy involves the modification of a pre-existing side chain attached to the benzene ring. This approach is particularly useful when a suitable unsaturated precursor is readily accessible.

Hydrogenation of Unsaturated Cyclopentylmethylbenzene Precursors (e.g., (Cyclopentylidenemethyl)benzene)

Benzene, (cyclopentylmethyl)- can be synthesized by the catalytic hydrogenation of an unsaturated precursor such as (Cyclopentylidenemethyl)benzene. nih.gov This precursor contains an exocyclic carbon-carbon double bond that is susceptible to reduction.

Catalytic hydrogenation is a standard and highly efficient method for reducing alkene functionalities. The reaction typically involves treating the unsaturated substrate with hydrogen gas (H₂) in the presence of a metal catalyst.

Table 2: Catalysts for Hydrogenation

| Catalyst | Typical Conditions | Selectivity | Reference |

|---|---|---|---|

| Palladium on Carbon (Pd/C) | H₂ (1 atm), Room Temp., various solvents (e.g., Ethanol, Ethyl Acetate) | High for C=C bond over aromatic ring | youtube.com |

| Platinum(IV) oxide (PtO₂, Adams' catalyst) | H₂ (1-3 atm), Room Temp., various solvents | High for C=C bond over aromatic ring | youtube.com |

A critical aspect of this synthesis is the selective hydrogenation of the side-chain double bond without reducing the aromatic benzene ring. The aromaticity of the benzene ring imparts significant stability, making its reduction much more difficult than that of an isolated alkene. youtube.com The hydrogenation of a benzene ring typically requires harsh conditions, such as high pressures (e.g., 100 atmospheres) and elevated temperatures. youtube.com In contrast, the hydrogenation of the exocyclic double bond in (Cyclopentylidenemethyl)benzene can be readily achieved under mild conditions (e.g., 1 atmosphere of H₂ at room temperature), ensuring excellent chemoselectivity for the desired product, Benzene, (cyclopentylmethyl)-. youtube.comyoutube.com

Reductive Transformations of Oxygenated Benzene Derivatives (e.g., from (Cyclopentyloxymethyl)benzene)

The synthesis of (cyclopentylmethyl)benzene can be achieved through the reductive cleavage of oxygenated benzene derivatives, such as benzyl ethers. A key example of this approach is the hydrogenolysis of (cyclopentyloxymethyl)benzene. This process involves the cleavage of the C-O bond in the ether linkage, replacing it with a C-H bond to yield the desired alkylbenzene and an alcohol byproduct.

Catalytic hydrogenolysis is a widely employed method for the debenzylation of ethers. acsgcipr.orgambeed.com This transformation is typically carried out using a heterogeneous catalyst and a source of hydrogen. acsgcipr.org Common catalysts for this reaction include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney Nickel (Raney-Ni). researchgate.net The reaction is generally performed under mild conditions of temperature and pressure. acsgcipr.org

The general mechanism involves the adsorption of the benzyl ether and hydrogen onto the surface of the metal catalyst. This facilitates the cleavage of the benzylic C-O bond, leading to the formation of toluene (B28343) or a substituted toluene derivative and the corresponding alcohol. acsgcipr.org In the context of synthesizing (cyclopentylmethyl)benzene, the starting material would be (cyclopentyloxymethyl)benzene, and the products would be (cyclopentylmethyl)benzene and methanol.

The choice of catalyst and reaction conditions can be crucial for achieving high selectivity and yield, especially when other reducible functional groups are present in the molecule. acsgcipr.orgresearchgate.net For instance, palladium-based catalysts are often highly efficient for benzyl ether cleavage. researchgate.net Nickel-based catalysts, including nickel-molybdenum (B8610338) pillared clays (B1170129) (NiMo-PILC), have also been investigated for the hydrogenolysis of benzyl phenyl ether, a model compound for lignin, demonstrating high conversion and selectivity to toluene and phenol. mdpi.com

Below is a table summarizing various catalytic systems used for the hydrogenolysis of benzyl ethers, which are analogous to the reduction of (cyclopentyloxymethyl)benzene.

Table 1: Catalytic Systems for Reductive Hydrogenolysis of Benzyl Ethers

| Catalyst | Hydrogen Source | Typical Conditions | Products | Reference(s) |

|---|---|---|---|---|

| Palladium on Carbon (Pd/C) | H₂ gas or Formic Acid | Mild temperature and pressure | Alkylbenzene and Alcohol | acsgcipr.orgorganic-chemistry.org |

| Raney Nickel (Raney-Ni) | H₂ gas | 50 °C, 1 atm H₂ | Alkylbenzene and Alcohol | researchgate.net |

| Platinum on Carbon (Pt/C) | H₂ gas | Mild conditions, can lead to ring hydrogenation | Alkylbenzene and Alcohol | researchgate.net |

| Nickel-Molybdenum Pillared Clay (NiMoPS) | H₂ gas | 573 K, 20 bar H₂ | Toluene and Phenol (from benzyl phenyl ether) | mdpi.com |

| Palladium(II) Chloride (PdCl₂) / Triethylsilane (Et₃SiH) | Triethylsilane | Mild conditions | Methylene compounds (from benzyl alcohols) | researchgate.net |

Emerging Catalytic and Green Chemistry Methods in Synthesis

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly methods for chemical synthesis. This is particularly relevant for foundational reactions like the Friedel-Crafts alkylation, which is a classical method for preparing alkylbenzenes such as (cyclopentylmethyl)benzene. beilstein-journals.orgmt.com Traditional Friedel-Crafts reactions often utilize stoichiometric amounts of corrosive and hazardous Lewis acids like aluminum chloride (AlCl₃), leading to significant waste generation. acgpubs.org Emerging catalytic and green chemistry approaches aim to address these limitations by employing reusable catalysts, safer solvents, and more atom-economical routes. beilstein-journals.org

One of the key areas of development is the use of solid acid catalysts. These materials offer advantages such as ease of separation from the reaction mixture, potential for regeneration and reuse, and often milder reaction conditions. Examples of solid acids investigated for Friedel-Crafts type reactions include zeolites, metal oxides, and boron carbide (B₄C). acgpubs.org Boron carbide, for instance, has been shown to be an efficient, non-toxic, and recoverable heterogeneous catalyst for both Friedel-Crafts alkylation and acylation reactions. acgpubs.org

The use of metal triflates, such as bismuth triflate (Bi(OTf)₃), represents another advancement in catalytic Friedel-Crafts reactions. These catalysts can be used in catalytic amounts and are often more tolerant to functional groups compared to traditional Lewis acids. researchgate.net

Ionic liquids (ILs) have also emerged as promising alternatives to conventional volatile organic solvents in Friedel-Crafts alkylations. researchgate.netresearchgate.net ILs are salts with low melting points that can act as both the solvent and the catalyst, facilitating product separation and catalyst recycling. researchgate.net Lewis acidic ionic liquids, such as those based on chloroaluminates, have been successfully used to catalyze the alkylation of benzene with various alkylating agents. researchgate.netrsc.org The use of tunable aryl alkyl ionic liquids (TAAILs) in iron(III) chloride hexahydrate-catalyzed Friedel-Crafts acylation has also been reported, offering a robust system that tolerates different substrates. beilstein-journals.org

For the specific synthesis of (cyclopentylmethyl)benzene, a green approach would involve the Friedel-Crafts alkylation of benzene with a cyclopentylmethyl halide or alcohol using a recyclable and environmentally benign catalyst system. The use of cyclopentyl methyl ether (CPME), a green ethereal solvent, has been explored in various organic reactions, including some Lewis acid-mediated transformations, highlighting its potential to replace more hazardous solvents. researchgate.net

The following table provides an overview of some emerging catalytic and green chemistry methods applicable to the synthesis of (cyclopentylmethyl)benzene via Friedel-Crafts alkylation.

Table 2: Emerging Catalytic and Green Chemistry Methods for Friedel-Crafts Alkylation

| Catalytic System | Key Features | Potential Application in (cyclopentylmethyl)benzene Synthesis | Reference(s) |

|---|---|---|---|

| Solid Acid Catalysts | |||

| Zeolites | Shape-selective, reusable, non-corrosive. | Alkylation of benzene with cyclopentylmethyl precursors. | acgpubs.org |

| Boron Carbide (B₄C) | Heterogeneous, non-toxic, recoverable, efficient for alkylation and acylation. | Catalyzing the reaction between benzene and a cyclopentylmethyl halide. | acgpubs.org |

| Metal Triflates | |||

| Bismuth Triflate (Bi(OTf)₃) | Catalytic amounts, tolerant to various functional groups. | Friedel-Crafts reaction using cyclopentylmethyl alcohol or halide. | researchgate.net |

| Ionic Liquids | |||

| Chloroaluminate Ionic Liquids | Act as both catalyst and solvent, high acidity, recyclable. | Alkylation of benzene with cyclopentylmethyl chloride. | researchgate.netresearchgate.netrsc.org |

| Tunable Aryl Alkyl Ionic Liquids (TAAILs) with FeCl₃·6H₂O | Robust, tolerates various substrates, scalable. | Acylation followed by reduction, or direct alkylation with a suitable precursor. | beilstein-journals.org |

Reactivity and Mechanistic Investigations of Benzene, Cyclopentylmethyl

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

Electrophilic aromatic substitution is a cornerstone of benzene chemistry, where an electrophile replaces a hydrogen atom on the aromatic ring. byjus.comkhanacademy.org The cyclopentylmethyl group, being an alkyl group, influences the rate and position of these substitutions.

Nitration Reactions and Regioselectivity

The introduction of a nitro group (-NO2) onto the benzene ring of (cyclopentylmethyl)benzene is a classic example of an electrophilic aromatic substitution reaction. libretexts.org This reaction is typically carried out using a mixture of concentrated nitric acid and concentrated sulfuric acid. libretexts.org The sulfuric acid acts as a catalyst, facilitating the formation of the nitronium ion (NO2+), which is the active electrophile. byjus.comlibretexts.org

The cyclopentylmethyl substituent is an activating group, meaning it increases the reactivity of the benzene ring towards electrophilic attack compared to unsubstituted benzene. msu.eduhrpatelpharmacy.co.in This activation stems from the electron-donating nature of the alkyl group. hrpatelpharmacy.co.invedantu.com Consequently, the nitration of (cyclopentylmethyl)benzene proceeds more readily than the nitration of benzene itself. libretexts.org

The directing effect of the cyclopentylmethyl group is crucial in determining the regioselectivity of the reaction, that is, the position where the nitro group will attach. Alkyl groups are known to be ortho, para-directors. hrpatelpharmacy.co.inlibretexts.org This means they direct the incoming electrophile to the positions ortho (adjacent) and para (opposite) to themselves. The underlying reason for this regioselectivity lies in the stability of the carbocation intermediate, known as the arenium ion or sigma complex, that is formed during the reaction. byjus.comlibretexts.org For ortho and para attack, the positive charge in the arenium ion can be delocalized onto the carbon atom bearing the cyclopentylmethyl group, which provides additional stabilization through hyperconjugation and the inductive effect of the alkyl group.

While both ortho and para isomers are formed, the steric hindrance caused by the bulky cyclopentylmethyl group can influence the ratio of the products. msu.edu Attack at the less hindered para position is often favored over the more sterically crowded ortho positions.

Halogenation Processes and Catalyst Requirements

The halogenation of (cyclopentylmethyl)benzene involves the substitution of a hydrogen atom on the benzene ring with a halogen, such as chlorine or bromine. chemguide.co.uklibretexts.org This reaction requires a Lewis acid catalyst, such as iron(III) chloride (FeCl3) for chlorination or iron(III) bromide (FeBr3) for bromination. chemguide.co.uklibretexts.org The catalyst polarizes the halogen molecule, increasing its electrophilicity and enabling it to attack the electron-rich benzene ring. chemguide.co.uk

Similar to nitration, the cyclopentylmethyl group acts as an activating, ortho, para-directing substituent. hrpatelpharmacy.co.in Therefore, the halogenation of (cyclopentylmethyl)benzene is expected to yield a mixture of ortho- and para-halosubstituted products. The specific ratio of these isomers would again be influenced by the steric bulk of the cyclopentylmethyl group, favoring the para product.

| Reaction | Reagents | Catalyst | Expected Major Products |

| Chlorination | Cl2 | FeCl3 or AlCl3 chemguide.co.uklibretexts.org | ortho-chloro(cyclopentylmethyl)benzene, para-chloro(cyclopentylmethyl)benzene |

| Bromination | Br2 | FeBr3 or AlBr3 chemguide.co.uklibretexts.org | ortho-bromo(cyclopentylmethyl)benzene, para-bromo(cyclopentylmethyl)benzene |

It is important to note that under different conditions, such as in the presence of UV light, halogenation can occur on the alkyl side chain via a free radical mechanism, rather than on the aromatic ring. libretexts.org

Sulfonation Characteristics

Sulfonation is the introduction of a sulfonic acid group (-SO3H) onto the benzene ring. This is typically achieved by treating the aromatic compound with fuming sulfuric acid (a solution of sulfur trioxide in sulfuric acid). byjus.comaakash.ac.in The electrophile in this reaction is sulfur trioxide (SO3). aakash.ac.in

The sulfonation of (cyclopentylmethyl)benzene is also directed by the ortho, para-directing influence of the cyclopentylmethyl group. hrpatelpharmacy.co.in The reaction is reversible, which can be a useful feature in organic synthesis. byjus.com The primary products would be ortho-(cyclopentylmethyl)benzenesulfonic acid and para-(cyclopentylmethyl)benzenesulfonic acid. The compound Cyclopentylmethyl 4-methylbenzenesulfonate, a related sulfonic acid ester, has been documented. bldpharm.comchemscene.com

Influence of the Cyclopentylmethyl Substituent on Ring Activation and Directing Effects

The cyclopentylmethyl group is a primary alkyl group attached to the benzene ring. Its influence on electrophilic aromatic substitution is twofold: it affects the reactivity of the ring (activation) and the position of substitution (directing effects).

Ring Activation: Alkyl groups are electron-donating through an inductive effect and hyperconjugation. hrpatelpharmacy.co.invedantu.com The inductive effect involves the donation of electron density through the sigma bond connecting the alkyl group to the ring. Hyperconjugation involves the delocalization of electrons from the C-H bonds of the alkyl group into the pi system of the benzene ring. Both of these effects increase the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. msu.eduhrpatelpharmacy.co.in This is why (cyclopentylmethyl)benzene is more reactive than benzene in electrophilic substitution reactions. libretexts.org

Directing Effects: The electron-donating nature of the cyclopentylmethyl group stabilizes the carbocation intermediate (arenium ion) formed during electrophilic attack. libretexts.org When the electrophile attacks the ortho or para positions, one of the resonance structures of the arenium ion places the positive charge on the carbon atom directly attached to the cyclopentylmethyl group. This allows for direct stabilization of the positive charge by the electron-donating alkyl group. In contrast, attack at the meta position does not allow for this direct stabilization. libretexts.org As a result, the activation energies for ortho and para attack are lower than for meta attack, leading to the preferential formation of ortho and para substituted products. libretexts.org All activating groups are generally ortho, para-directors. libretexts.org

Oxidation Reactions of the Alkyl Side Chain

The alkyl side chain of (cyclopentylmethyl)benzene is also susceptible to chemical transformation, particularly oxidation.

Side Chain Oxidation Pathways (e.g., to benzoic acid derivatives)

The alkyl side chain of (cyclopentylmethyl)benzene can be oxidized under vigorous conditions. A common and powerful oxidizing agent for this purpose is potassium permanganate (B83412) (KMnO4) in a hot, alkaline or acidic solution, or potassium dichromate (K2Cr2O7) in an acidic medium. orgoreview.compearson.comlibretexts.org

A key requirement for this type of side-chain oxidation is the presence of at least one benzylic hydrogen—a hydrogen atom on the carbon directly attached to the benzene ring. orgoreview.comlibretexts.orglumenlearning.com The cyclopentylmethyl group (-CH2-C5H9) possesses two such benzylic hydrogens.

The reaction proceeds by cleaving the bond between the benzylic carbon and the rest of the alkyl chain, and oxidizing the benzylic carbon to a carboxylic acid group (-COOH). libretexts.orglibretexts.org Therefore, regardless of the complexity of the rest of the alkyl group, if there is a benzylic hydrogen, the entire side chain is typically oxidized to a carboxyl group attached to the ring. orgoreview.compearson.com In the case of (cyclopentylmethyl)benzene, the oxidation product would be benzoic acid.

The mechanism of this reaction is complex but is thought to involve the formation of a benzylic radical as an intermediate. libretexts.orglibretexts.org The stability of this benzylic radical, due to resonance with the aromatic ring, is a key factor in the reactivity of the benzylic position. libretexts.orglumenlearning.com

| Starting Material | Oxidizing Agent | Product |

| Benzene, (cyclopentylmethyl)- | Hot, alkaline/acidic KMnO4 orgoreview.compearson.com or acidic K2Cr2O7 orgoreview.com | Benzoic acid |

This reaction is a standard method for the synthesis of benzoic acid and its derivatives from alkylbenzenes. orgoreview.comlibretexts.org

Specific Oxidizing Agents and Resulting Products

The oxidation of alkylbenzenes, such as (cyclopentylmethyl)benzene, is a well-established transformation in organic synthesis. The outcome of the reaction is largely dependent on the oxidizing agent employed and the presence of a hydrogen atom on the benzylic carbon.

Strong oxidizing agents are capable of cleaving the alkyl side chain at the benzylic position, leading to the formation of benzoic acid. libretexts.orgmasterorganicchemistry.com This reactivity is contingent upon the presence of at least one benzylic hydrogen. In the case of (cyclopentylmethyl)benzene, the carbon atom attached to the benzene ring is a secondary carbon, possessing a benzylic hydrogen, making it susceptible to oxidation.

Commonly used oxidizing agents for this transformation include:

Potassium Permanganate (KMnO₄): When an alkylbenzene is treated with a strong oxidizing agent like potassium permanganate, the entire alkyl side chain is oxidized to a carboxylic acid group. masterorganicchemistry.com For (cyclopentylmethyl)benzene, this reaction would yield benzoic acid. The reaction is typically carried out under heating. doubtnut.comquora.com The complex mechanism is thought to involve the formation of benzylic radicals. libretexts.org

Chromium Trioxide (CrO₃): Chromium trioxide, often in combination with other reagents, is another powerful oxidizing agent for alkylbenzenes. asianpubs.org This reagent can also convert the alkyl side chain of (cyclopentylmethyl)benzene to a carboxyl group, resulting in the formation of benzoic acid. scispace.com

The general transformation can be represented as follows:

C₆H₅CH₂C₅H₉ + [O] → C₆H₅COOH

Where [O] represents a strong oxidizing agent like KMnO₄ or CrO₃.

Table 1: Oxidation of (Cyclopentylmethyl)benzene

| Oxidizing Agent | Product |

| Potassium Permanganate (KMnO₄) | Benzoic Acid |

| Chromium Trioxide (CrO₃) | Benzoic Acid |

Hydrogenation and Dehydrogenation Reactions

Ring Hydrogenation to Cycloalkane Derivatives

The aromatic ring of (cyclopentylmethyl)benzene can be reduced to a cyclohexane (B81311) ring through catalytic hydrogenation. This reaction converts the aromatic hydrocarbon into its corresponding cycloalkane derivative, (cyclopentylmethyl)cyclohexane (B1615809). researchgate.netlookchem.com The process involves the addition of hydrogen across the double bonds of the benzene ring. google.com

C₆H₅CH₂C₅H₉ + 3H₂ → C₆H₁₁CH₂C₅H₉

This transformation is significant as it alters the physical and chemical properties of the molecule, moving from a planar, aromatic system to a non-planar, saturated cyclic system. The resulting (cyclopentylmethyl)cyclohexane is a cycloalkane. lookchem.com

Catalyst Systems and Conditions for Hydrogenation

The hydrogenation of aromatic rings typically requires more forcing conditions (higher pressures and temperatures) than the hydrogenation of simple alkenes due to the stability of the aromatic system. libretexts.org Several catalyst systems are effective for this transformation:

Nickel (Ni): Nickel-based catalysts, often supported on alumina (B75360) (Ni/Al₂O₃), are commonly used for the hydrogenation of benzene and its alkyl derivatives. acs.org The reaction is typically carried out in the liquid phase under elevated hydrogen pressure and temperature. acs.org For instance, liquid-phase hydrogenation of alkylbenzenes has been studied at hydrogen pressures of 20−40 atm and temperatures of 95−125 °C. acs.org

Palladium (Pd): Palladium catalysts, often on a carbon support (Pd/C), are also effective for the hydrogenation of aromatic rings, although sometimes requiring more vigorous conditions than for other functional groups. libretexts.org In some cases, palladium catalysts can be used for the selective hydrogenation of other parts of a molecule without affecting the benzene ring. libretexts.org

Rhodium (Rh) and Platinum (Pt): For milder reaction conditions, catalysts based on rhodium or platinum can be employed. pku.edu.cn For example, combinations like [Rh(nbd)Cl]₂ and Pd/C have been used for arene hydrogenation at room temperature and atmospheric pressure of hydrogen. pku.edu.cn

Table 2: Catalyst Systems for Hydrogenation of (Cyclopentylmethyl)benzene

| Catalyst System | Typical Conditions | Product |

| Nickel-Alumina (Ni/Al₂O₃) | 95-125 °C, 20-40 atm H₂ | (Cyclopentylmethyl)cyclohexane |

| Palladium on Carbon (Pd/C) | Elevated temperature and pressure | (Cyclopentylmethyl)cyclohexane |

| Rhodium/Palladium (Rh/Pd) | Room temperature, 1 atm H₂ | (Cyclopentylmethyl)cyclohexane |

Isomerization Pathways and Mechanisms

Acid-Catalyzed Isomerization Processes

(Cyclopentylmethyl)benzene can undergo isomerization reactions, particularly under acidic conditions. These processes involve the rearrangement of the carbon skeleton. For instance, (cyclopentylmethyl)benzene can isomerize to (cyclohexane)cyclopentylmethyl. ed.ac.uk The mechanism for such acid-catalyzed isomerizations typically involves the formation of carbocation intermediates. nih.govdicp.ac.cn The acidic catalyst protonates the molecule, initiating a series of carbocation rearrangements, which can include ring expansion or contraction, followed by deprotonation to yield the isomerized product.

Formation via Isomerization in Hydrodesulfurization Processes

An important pathway for the formation of (cyclopentylmethyl)benzene is through the isomerization of other cyclic hydrocarbons during industrial processes like hydrodesulfurization (HDS). HDS is a catalytic process used to remove sulfur from petroleum products.

During the HDS of dibenzothiophene (B1670422) (DBT), a common sulfur-containing compound in crude oil, one of the reaction pathways involves the hydrogenation of the aromatic rings. ed.ac.uk This can lead to the formation of cyclohexylbenzene (B7769038) (CHB). Subsequently, under the acidic conditions of some HDS catalysts, cyclohexylbenzene can isomerize to form (cyclopentylmethyl)benzene (CPMB). ed.ac.uk This isomerization is a key step in the complex reaction network of HDS.

The formation of (cyclopentylmethyl)benzene and its hydrogenated derivative, (cyclopentylmethyl)cyclohexane, has been observed during the hydrocracking of other aromatic compounds as well, and is attributed to the metallic and acidic functions of the catalysts used. researchgate.netepa.gov

Radical Reactions Involving Cyclopentylmethylbenzene as Substrate or Product

The reactivity of cyclopentylmethylbenzene in radical reactions is dictated by the presence of both a benzyl (B1604629) moiety and a cyclopentyl group. This structure offers multiple sites for radical attack, leading to a variety of potential outcomes. Research in this area has explored cyclopentylmethylbenzene both as a target product formed through radical cyclization and as a substrate for radical functionalization.

Cyclopentylmethylbenzene as a Product of Radical Cyclization

Cyclopentylmethylbenzene can be efficiently synthesized through radical cyclization reactions, where an acyclic precursor containing a phenyl group and a suitably positioned radical acceptor undergoes an intramolecular reaction to form the cyclopentyl ring. These reactions often serve as mechanistic probes to understand the kinetics and regioselectivity of radical processes.

One notable example is the reductive radical cyclization of [(E)-6-bromohex-1-enyl]benzene. smolecule.com In this transformation, a 1,3,2-diazaphospholene (DAP) hydride acts as a hydrogen atom transfer agent, initiating a radical chain mechanism. The process is significantly accelerated by visible light, which facilitates the formation of DAP radicals. These radicals abstract the bromine atom from the substrate to generate an alkenyl radical. This radical then undergoes a 5-exo-trig cyclization to form a cyclopentylmethyl radical, which is subsequently trapped by the DAP hydride to yield cyclopentylmethylbenzene. smolecule.com The reaction proceeds in moderate yield and demonstrates the feasibility of forming the cyclopentylmethylbenzene structure through a radical pathway. smolecule.com

A similar strategy involves the use of a "radical clock" reaction to study the mechanism of a nickel-catalyzed Suzuki-Miyaura cross-coupling. google.com The reaction of 6-bromohex-1-ene with a phenylboron reagent, catalyzed by a nickel pincer complex, yields (cyclopentylmethyl)benzene as the major ring-closed product in 70% yield, with only trace amounts of the direct coupling product, hex-5-enylbenzene. google.com The formation of the cyclized product is consistent with the generation of a primary alkyl radical intermediate. This intermediate undergoes rapid 5-exo-trig cyclization to the more stable secondary cyclopentylmethyl radical before it can be trapped in the cross-coupling catalytic cycle. This experiment provides strong evidence for the involvement of radical intermediates in the coupling reaction. google.com

Table 1: Synthesis of Cyclopentylmethylbenzene via Radical Cyclization

| Precursor | Catalyst/Initiator | Reaction Conditions | Product | Yield | Ref. |

|---|---|---|---|---|---|

| [(E)-6-bromohex-1-enyl]benzene | 1,3,2-diazaphospholene (DAP) hydride | Visible light (427 nm) | Benzene, (cyclopentylmethyl)- | Moderate | smolecule.com |

| 6-bromohex-1-ene | Nickel pincer complex / Phenyl-9-BBN | 80 °C | Benzene, (cyclopentylmethyl)- | 70% | google.com |

Cyclopentylmethylbenzene as a Substrate in Radical Reactions

When cyclopentylmethylbenzene itself is subjected to radical conditions, the reaction is expected to occur preferentially at the benzylic position due to the resonance stabilization of the resulting benzylic radical. libretexts.org The benzylic C-H bond is weaker than the C-H bonds on the cyclopentyl ring, making it more susceptible to abstraction by radical species.

Benzylic Halogenation

A common radical reaction involving alkylbenzenes is benzylic bromination, typically carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or light (hν). libretexts.orgchemistrysteps.commasterorganicchemistry.comchadsprep.comyoutube.com This method is highly selective for the benzylic position. For cyclopentylmethylbenzene, this reaction would be expected to yield (1-bromocyclopentyl)methylbenzene. The mechanism proceeds through a radical chain reaction initiated by the homolytic cleavage of the initiator, which generates a bromine radical. The bromine radical then abstracts a benzylic hydrogen from cyclopentylmethylbenzene to form a resonance-stabilized benzylic radical. This radical then reacts with a molecule of bromine (generated in low concentrations from NBS and HBr) to afford the brominated product and a new bromine radical, which continues the chain.

While specific studies on the benzylic bromination of cyclopentylmethylbenzene are not extensively detailed in the literature, the principles of benzylic reactivity are well-established for similar structures. The selectivity of this reaction is high, and it is a standard method for introducing a functional group at the benzylic position of alkylbenzenes. chemistrysteps.comchadsprep.com

Oxidation

The benzylic position of cyclopentylmethylbenzene is also the most likely site for radical-mediated oxidation. Autoxidation, which occurs in the presence of oxygen, is a radical chain reaction that can lead to the formation of hydroperoxides, alcohols, and ketones at the benzylic position. researchgate.netcdnsciencepub.com The initial step is the abstraction of a benzylic hydrogen to form the resonance-stabilized benzylic radical. This radical then reacts with molecular oxygen to form a peroxyl radical. The peroxyl radical can then abstract a hydrogen from another molecule of cyclopentylmethylbenzene to form a hydroperoxide and a new benzylic radical, propagating the chain. The hydroperoxide can then undergo further reactions to form the corresponding alcohol and ketone.

Catalytic oxidation of alkylaromatic hydrocarbons can also be achieved using various metal catalysts, which often proceed through radical or radical-cation intermediates. nih.gov For cyclopentylmethylbenzene, such a reaction would be expected to yield products resulting from the oxidation of the benzylic carbon.

Table 2: Predicted Products of Radical Reactions of Cyclopentylmethylbenzene as a Substrate

| Reaction Type | Reagents | Predicted Major Product |

|---|---|---|

| Benzylic Bromination | N-Bromosuccinimide (NBS), light (hν) or peroxide | (1-Bromocyclopentyl)methylbenzene |

| Autoxidation | O₂, heat/light | Cyclopentylphenylmethyl hydroperoxide |

| Strong Oxidation | KMnO₄ or CrO₃ | Benzoic acid |

Advanced Characterization Techniques and Computational Studies of Benzene, Cyclopentylmethyl

Spectroscopic Methods for Comprehensive Structural Elucidation

Spectroscopy is the cornerstone of molecular characterization, providing detailed information about the chemical structure, bonding, and atomic arrangement of Benzene (B151609), (cyclopentylmethyl)-. Each method offers unique insights, and together they enable an unambiguous confirmation of the compound's identity.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H) NMR analysis of Benzene, (cyclopentylmethyl)- is predicted to show distinct signals corresponding to the different sets of chemically non-equivalent protons. The aromatic protons on the benzene ring are expected to appear as a multiplet in the downfield region of approximately 7.1-7.3 ppm, typical for monosubstituted benzenes. libretexts.org The benzylic protons of the -CH₂- group, being adjacent to the aromatic ring, would be deshielded and are predicted to produce a doublet around 2.5-2.7 ppm. The single proton on the cyclopentyl ring attached to the methylene (B1212753) bridge (methine proton) would appear as a multiplet further upfield. The remaining protons of the cyclopentyl ring would produce complex overlapping multiplets in the typical aliphatic region (approx. 1.2-1.8 ppm). libretexts.org The integration of these signals would correspond to the number of protons in each environment (5H for aromatic, 2H for benzylic, 1H for methine, and 8H for the remaining cyclopentyl protons). libretexts.org

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of the molecule. libretexts.org For Benzene, (cyclopentylmethyl)-, several distinct signals are expected, reflecting the symmetry of the molecule. savemyexams.comdocbrown.info The aromatic carbons would appear in the 125-140 ppm range, with the ipso-carbon (the one attached to the cyclopentylmethyl group) being distinct from the ortho, meta, and para carbons. docbrown.info The benzylic -CH₂- carbon signal would be expected around 40-45 ppm. The carbons of the cyclopentyl ring would appear in the upfield aliphatic region, typically between 25 and 45 ppm. libretexts.org The number of signals confirms the molecular symmetry, and their chemical shifts are indicative of the electronic environment of each carbon atom. savemyexams.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Benzene, (cyclopentylmethyl)- Predicted values are based on established ranges for similar structural motifs.

| Atom Type | Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| Aromatic | ¹H | 7.1 - 7.3 | Multiplet (m) |

| Benzylic (-CH₂-) | ¹H | 2.5 - 2.7 | Doublet (d) |

| Cyclopentyl Methine (-CH-) | ¹H | ~2.0 | Multiplet (m) |

| Cyclopentyl Methylene (-CH₂-) | ¹H | 1.2 - 1.8 | Multiplet (m) |

| Aromatic (ipso) | ¹³C | ~140 | Singlet |

| Aromatic (ortho, meta, para) | ¹³C | 125 - 129 | Singlet |

| Benzylic (-CH₂-) | ¹³C | ~40-45 | Singlet |

| Cyclopentyl Methine (-CH-) | ¹³C | ~40-45 | Singlet |

| Cyclopentyl Methylene (-CH₂-) | ¹³C | 25 - 35 | Singlet |

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, as well as providing structural information through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is ideally suited for analyzing volatile compounds like Benzene, (cyclopentylmethyl)-. The gas chromatograph separates the compound from any volatile impurities before it enters the mass spectrometer. usgs.gov In the MS, the molecule is ionized, typically by electron ionization (EI), which causes it to fragment in a reproducible manner. For alkylbenzenes, a prominent molecular ion peak (M⁺) is expected. whitman.edu The most characteristic fragmentation pathway involves cleavage at the benzylic bond, which is the weakest C-C bond in the alkyl chain. jove.comyoutube.com This cleavage results in the formation of a highly stable benzyl (B1604629) cation, which rearranges to the even more stable tropylium (B1234903) ion (C₇H₇⁺), producing a characteristic base peak at m/z 91. jove.comencyclopedia.pubnih.govomp.euyoutube.com Other fragments may arise from the loss of the cyclopentyl ring (m/z 69) or other rearrangements.

Electrospray Ionization Mass Spectrometry (ESI-MS) is generally not suitable for the direct analysis of nonpolar hydrocarbons like Benzene, (cyclopentylmethyl)- because they are difficult to ionize under typical ESI conditions. researchgate.net ESI is most effective for polar, pre-charged, or easily ionizable molecules in solution and is therefore not the primary technique for detecting the parent compound itself.

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) is a high-performance hybrid technique invaluable for identifying unknown transformation products, for instance, from metabolic or environmental degradation pathways. While the parent compound is better analyzed by GC-MS, its potential oxidized or conjugated products would be more polar and less volatile, making them amenable to LC separation. The QTOF analyzer provides high-resolution and accurate mass measurements, which allow for the determination of the elemental formula of transformation products, greatly aiding in their structural identification.

Table 2: Predicted Key Mass Spectrometry Fragments for Benzene, (cyclopentylmethyl)- Based on typical fragmentation patterns of alkylbenzenes. whitman.edujove.comyoutube.com

| m/z Value | Proposed Fragment Identity | Significance |

| 160 | [C₁₂H₁₆]⁺ | Molecular Ion (M⁺) |

| 91 | [C₇H₇]⁺ | Tropylium Ion (Rearranged Benzyl Cation) |

| 69 | [C₅H₉]⁺ | Cyclopentyl Cation |

| 77 | [C₆H₅]⁺ | Phenyl Cation |

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is a rapid and effective method for identifying the functional groups present in a compound. spectroscopyonline.com The IR spectrum of Benzene, (cyclopentylmethyl)- would exhibit characteristic absorption bands confirming its structure. libretexts.orgrsc.org These include:

Aromatic C-H Stretching: Weak to medium bands just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹).

Aliphatic C-H Stretching: Strong bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) from the C-H bonds of the cyclopentyl and methylene groups. libretexts.org

Aromatic C=C Stretching: Two or more medium to weak bands in the 1450-1600 cm⁻¹ region, which are characteristic of the benzene ring. libretexts.org

Out-of-Plane (OOP) C-H Bending: Strong absorption bands in the 690-900 cm⁻¹ region. For a monosubstituted benzene ring, two characteristic bands are expected: one strong band between 730-770 cm⁻¹ and another strong band between 690-710 cm⁻¹. spectroscopyonline.comspectra-analysis.comspectroscopyonline.com The presence and position of these bands are highly diagnostic for the substitution pattern on the aromatic ring. spectroscopyonline.com

Table 3: Characteristic Infrared (IR) Absorption Bands for Benzene, (cyclopentylmethyl)- Values are typical ranges for the specified functional groups. spectroscopyonline.comlibretexts.org

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3100 - 3030 | Aromatic C-H Stretch | Medium to Weak |

| 2960 - 2850 | Aliphatic C-H Stretch | Strong |

| 1600 & 1475 | Aromatic C=C Ring Stretch | Medium to Weak |

| 770 - 730 | Aromatic C-H Out-of-Plane Bend (Monosubstituted) | Strong |

| 710 - 690 | Aromatic C-H Out-of-Plane Bend (Monosubstituted) | Strong |

Although no publicly available crystal structure for Benzene, (cyclopentylmethyl)- has been reported, this technique would, if successful, provide an unambiguous structural assignment. It would confirm the connectivity of the atoms and reveal the preferred conformation of the cyclopentyl ring and its orientation relative to the benzene ring in the solid state. This information is critical for understanding intermolecular interactions and packing forces in the crystal lattice. nih.gov

Chromatographic Analysis for Reaction Monitoring and Product Isolation

Chromatographic methods are essential for separating components of a mixture, which is necessary for isolating a desired product and for assessing the purity of a sample.

Gas Chromatography with a Flame Ionization Detector (GC-FID) is a robust and widely used technique for the separation and quantification of volatile organic compounds. researchgate.netsccwrp.orgresearchgate.netbsee.gov In this method, a sample is vaporized and transported by an inert carrier gas through a capillary column containing a stationary phase. Separation is achieved based on the differential partitioning of components between the mobile and stationary phases.

For Benzene, (cyclopentylmethyl)-, a nonpolar or medium-polarity capillary column (e.g., DB-1 or DB-5) would typically be used. The compound's retention time under specific conditions (oven temperature program, carrier gas flow rate) serves as a qualitative identifier when compared against a known standard. The Flame Ionization Detector (FID) generates a signal that is proportional to the mass of carbon atoms entering it, making it an excellent detector for quantitative analysis. sccwrp.org By integrating the area of the peak corresponding to Benzene, (cyclopentylmethyl)-, its concentration or purity in a sample can be accurately determined. This makes GC-FID an ideal technique for monitoring the progress of a reaction that produces or consumes the compound and for quality control of the final product. bsee.gov

Table 4: Typical Parameters for GC-FID Analysis of Benzene, (cyclopentylmethyl)- Representative conditions for the analysis of alkylbenzenes. usgs.govsccwrp.org

| Parameter | Typical Value / Type |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5) |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | 250 °C |

| Detector Temperature | 280-300 °C |

| Oven Program | e.g., 50 °C hold 2 min, then ramp 10 °C/min to 250 °C |

| Detector | Flame Ionization Detector (FID) |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for assessing the purity of chemical compounds like Benzene, (cyclopentylmethyl)-. cup-contract-labs.comstudyrocket.co.uk This method separates components in a mixture based on their differential interactions with a stationary phase (a solid adsorbent packed into a column) and a mobile phase (a pressurized liquid solvent). studyrocket.co.ukglobalresearchonline.net When a solution of Benzene, (cyclopentylmethyl)- is introduced into the HPLC system, it is carried through the column by the mobile phase. studyrocket.co.uk

The separation principle relies on the polarity of the analyte relative to the stationary and mobile phases. globalresearchonline.net For a nonpolar compound such as Benzene, (cyclopentylmethyl)-, a reversed-phase HPLC (RP-HPLC) method is typically employed. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a more polar solvent mixture, such as acetonitrile (B52724) and water. Components that are more nonpolar will have a stronger affinity for the stationary phase and thus will travel through the column more slowly, resulting in a longer retention time. globalresearchonline.net

The purity of the sample is determined by analyzing the resulting chromatogram. A single, sharp peak at a characteristic retention time would indicate a high degree of purity. The presence of additional peaks suggests the existence of impurities. The area under each peak is proportional to the concentration of the corresponding component, allowing for quantitative purity assessment. studyrocket.co.uk Detectors such as UV/VIS detectors are suitable for aromatic compounds like Benzene, (cyclopentylmethyl)- due to the UV absorbance of the benzene ring. globalresearchonline.net

Table 1: Illustrative HPLC Parameters for Purity Analysis of Aromatic Compounds

| Parameter | Typical Value/Condition | Purpose |

| Column | C18, 4.6 x 150 mm, 5 µm | Stationary phase for reversed-phase separation. |

| Mobile Phase | Acetonitrile/Water Gradient | Solvent system to elute the compound. |

| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase. infitek.com |

| Column Temperature | 25 °C | Ensures reproducible retention times. |

| Injection Volume | 10 µL | The amount of sample introduced. |

| Detector | UV/VIS at 254 nm | Detects the aromatic ring of the compound. infitek.com |

| Retention Time | Compound-specific | Time taken for the analyte to pass through the column; used for identification. studyrocket.co.uk |

Computational Chemistry and Molecular Modeling

Computational chemistry provides profound insights into the molecular structure and properties of Benzene, (cyclopentylmethyl)- that are often difficult to explore through experimental means alone.

Density Functional Theory (DFT) for Optimized Geometries and Electronic Property Predictions

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.net This approach is employed to determine the most stable three-dimensional arrangement of atoms (optimized geometry) by finding the minimum energy state on the potential energy surface. researchgate.net For Benzene, (cyclopentylmethyl)-, DFT calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy.

Beyond structural optimization, DFT is used to calculate a variety of electronic properties. researchgate.netorientjchem.org These properties are crucial for understanding the reactivity and intermolecular interactions of the molecule. The theory can model the effects of the cyclopentylmethyl substituent on the electronic properties of the benzene ring. researchgate.net For instance, the alkyl group acts as a weak electron-donating group, which can influence the aromatic system's reactivity. Van der Waals forces, which are important for understanding molecular interactions, can also be accounted for in DFT calculations, providing more accurate results for systems involving non-covalent interactions. aps.org

Table 2: Electronic Properties of Benzene Derivatives Predictable by DFT

| Property | Description | Significance |

| Total Energy | The total electronic energy of the molecule in its optimized geometry. | Used to compare the relative stability of different isomers or conformations. researchgate.net |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). | Indicates the chemical reactivity and electronic excitation energy of the molecule. researchgate.net |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and intermolecular forces. |

| Molecular Electrostatic Potential (MEP) | A 3D map of the charge distribution, showing electron-rich (nucleophilic) and electron-poor (electrophilic) regions. orientjchem.org | Predicts sites for electrophilic and nucleophilic attack. orientjchem.org |

| Ionization Potential | The energy required to remove an electron from the molecule. | Relates to the molecule's ability to be oxidized. researchgate.net |

| Electron Affinity | The energy released when an electron is added to the molecule. | Relates to the molecule's ability to be reduced. researchgate.net |

Conformational Analysis and Steric Effects of the Cyclopentyl Moiety

Conformational analysis is the study of the different spatial arrangements of a molecule (conformers) that can be interconverted by rotation about single bonds. lumenlearning.com The cyclopentyl group in Benzene, (cyclopentylmethyl)- is not planar. dalalinstitute.com It adopts puckered conformations to relieve the torsional strain that would be present in a flat structure. dalalinstitute.com The two most common non-planar conformations of cyclopentane (B165970) are the "envelope" and "half-chair" forms.

Table 3: Comparison of Cyclopentane Conformations

| Conformation | Description | Relative Energy |

| Planar | All five carbon atoms lie in the same plane. | High (due to significant torsional strain) |

| Envelope (C_s) | Four carbon atoms are coplanar, with the fifth atom out of the plane. | Lower than planar |

| Half-Chair (C_2) | Three adjacent carbon atoms are in a plane, with the other two displaced on opposite sides of the plane. | Lowest energy, most stable |

Application of Statistical Tools for Spectral Data Analysis (e.g., Principal Component Analysis)

When analyzing complex datasets, such as those obtained from spectroscopic measurements of multiple samples or under varying conditions, statistical tools are invaluable. For aromatic compounds like Benzene, (cyclopentylmethyl)-, fluorescence spectroscopy can yield large and complex datasets, especially when analyzing mixtures or studying environmental samples. semnan.ac.ir

Principal Component Analysis (PCA) is a powerful statistical technique used to reduce the dimensionality of such datasets while retaining most of the original variance. In the context of spectral analysis, PCA can identify patterns and correlations in the data that are not immediately obvious. For example, it can be used to distinguish between the spectral signatures of different aromatic compounds in a mixture or to classify samples based on their spectral features. semnan.ac.ir By transforming the original spectral data into a smaller set of uncorrelated variables called principal components, PCA facilitates the visualization and interpretation of complex chemical information. researchgate.net This approach is part of a broader field known as Quantitative Structure-Property Relationship (QSPR) analysis, which seeks to correlate molecular structures with their physicochemical properties using statistical methods. researchgate.net

Role and Utility in Chemical Sciences and Industrial Processes

Applications as a Synthetic Intermediate for Advanced Organic Molecules

(Cyclopentylmethyl)benzene and its derivatives serve as valuable intermediates in the field of organic synthesis. The basic structure, consisting of a cyclopentyl ring linked to a benzene (B151609) ring via a methylene (B1212753) bridge, provides a versatile scaffold for building more complex chemical entities.

(Cyclopentylmethyl)benzene is recognized as a building block in organic synthesis. vulcanchem.com Its structure is utilized in applications such as the design of ligands for transition-metal catalysts. vulcanchem.com The unique combination of the aliphatic cyclopentyl group and the aromatic benzene ring allows for targeted modifications to create molecules with specific steric and electronic properties. This makes it a useful starting point for constructing larger, more intricate organic compounds.

Derivatives of (cyclopentylmethyl)benzene are identified as precursors for creating bioactive molecules. vulcanchem.com The core structure is a component of various molecules investigated for pharmaceutical applications. For instance, substituted versions of this compound, such as 1-N-(cyclopentylmethyl)benzene-1,4-diamine, are considered organic building blocks relevant to the development of pharmaceutical intermediates.

The (cyclopentylmethyl)benzene structure is a component in the synthesis of certain polymers and surfactants. vulcanchem.com Through chemical reactions like sulfonation, it can be functionalized to produce molecules with properties suitable for use in polymer and surfactant manufacturing. vulcanchem.com While detailed industrial-scale production of specific polymers from this compound is not widely documented, its potential is noted in the context of specialized chemical synthesis. Many related compounds, such as dicyclopentadiene (B1670491) (DCPD), are used extensively as raw materials for unsaturated polyesters and petroleum resins. scispace.com

Involvement in Catalytic and Industrial Chemical Transformations

Beyond its role as a synthetic starting material, (cyclopentylmethyl)benzene is also a notable compound in the context of large-scale industrial processes, particularly in the refining of petroleum.

Hydrodesulfurization (HDS) is a critical catalytic process in the petroleum industry aimed at removing sulfur from crude oil fractions. During this process, complex sulfur-containing organic molecules are converted into hydrocarbons and hydrogen sulfide. (Cyclopentylmethyl)benzene has been identified as one of the hydrocarbon products formed during the HDS of certain sulfur compounds.

The hydrodesulfurization of dibenzothiophene (B1670422) (DBT), a refractory sulfur compound found in petroleum, proceeds through two primary reaction pathways: direct desulfurization (DDS) and hydrogenation (HYD). chemicalbook.com